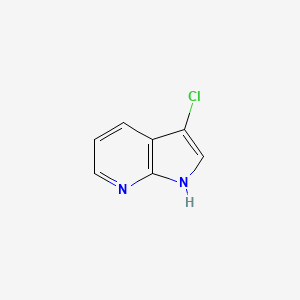

3-Chloro-7-azaindole

描述

3-Chloro-7-azaindole is a heterocyclic compound that belongs to the azaindole family. This compound is characterized by the presence of a chlorine atom at the third position and a nitrogen atom at the seventh position of the indole ring. Azaindoles are known for their significant biological activities and have been widely studied for their potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-azaindole can be achieved through various methods. One common approach involves the Suzuki coupling reaction, where halogenated 7-azaindole is reacted with boronic acids under palladium-catalyzed conditions . Another method includes the microwave-assisted synthesis, which involves the reaction of o-haloaromatic amine with terminal alkynes under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反应分析

Nucleophilic Aromatic Substitution at C-3

The chlorine atom at C-3 undergoes nucleophilic displacement under basic or catalytic conditions, enabling functionalization with amines, alkoxides, and sulfur nucleophiles.

Key Findings :

-

Amine Substitution :

-

Alkoxy/Aryloxy Substitution :

Table 1 : Representative Nucleophilic Substitutions

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-3 chlorine participates in palladium-mediated couplings, enabling aryl/heteroaryl introductions.

Suzuki-Miyaura Coupling :

-

3-Chloro-7-azaindole reacts with aryl boronic acids using Pd(OAc)/SPhos catalysis, producing 3-aryl derivatives (e.g., 3-phenyl-7-azaindole, 72% yield) .

Buchwald-Hartwig Amination :

-

Primary/secondary amines couple under Pddba catalysis to form C-3 aminated products (e.g., 3-(4-methoxybenzyl)-7-azaindole, 92% yield) .

Table 2 : Cross-Coupling Examples

| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pddba, SPhos, CsCO | 3-Phenyl-7-azaindole | 72 | |

| 4-Methoxybenzylamine | Pd(OAc), XPhos, KPO | 3-(4-Methoxybenzyl)-7-azaindole | 92 |

Oxidation and Reduction Pathways

The azaindole core undergoes redox transformations, while the chlorine atom influences electronic properties.

-

Oxidation :

-

Reduction :

Cyclization and Annulation Reactions

The C-3 chlorine acts as a directing group or leaving group in cyclizations.

-

Annulation with Enamines :

-

Halogen Dance Reactions :

Table 3 : Annulation Examples

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| β-Enamino ester | AlCl, DCM, 25°C | Pyrido[2,3-b]pyrrole | 72 | |

| 1-Naphthylboronic acid | Pddba, 110°C | 3,6-Di(naphthyl)-7-azaindole | 92 |

Electrophilic Substitution and Directed Functionalization

The electron-rich pyrrole ring undergoes electrophilic attacks at C-5, guided by the pyridine nitrogen.

科学研究应用

Medicinal Chemistry

Antitumor Activity

3-Chloro-7-azaindole derivatives have been extensively studied for their antitumor properties. A recent study synthesized 42 derivatives of 7-azaindole, including 3-chloro variants, which were evaluated for their effectiveness as inhibitors of cyclin-dependent kinase 8 (CDK8). One derivative exhibited remarkable activity against acute myeloid leukemia with a GI50 value of 1.97 μM and an IC50 value of 51.3 nM against CDK8, indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects involves the inhibition of STAT5 phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells. This highlights the significance of this compound derivatives in targeting specific pathways associated with tumor growth and progression .

Kinase Inhibition

The azaindole framework, including the chlorinated variants, has been recognized as a privileged structure in drug discovery due to its ability to modulate biological processes effectively. The incorporation of the chloro group enhances the binding affinity and selectivity towards various kinases, making it a valuable scaffold for designing new kinase inhibitors .

Synthesis of Novel Materials

Coordination Complexes

this compound has also been utilized in the synthesis of metal complexes, particularly with palladium and platinum. These complexes have demonstrated superior anticancer activity compared to traditional chemotherapeutics like cisplatin. For instance, palladium complexes formed with chloro derivatives of 7-azaindole showed enhanced selectivity towards cancer cells while exhibiting reduced toxicity to normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.

Vibrational and Computational Studies

Recent vibrational spectroscopic studies combined with density functional theory (DFT) calculations have provided insights into the structural properties of this compound derivatives. These studies help in understanding the interactions at the molecular level, which can be pivotal for further modifications aimed at improving efficacy and reducing toxicity .

Synthetic Methodologies

Efficient Synthesis

The synthesis of this compound has been optimized through various methods that emphasize environmental safety and cost-effectiveness. For example, a novel synthetic route utilizing strong chlorine oil as a chlorination reagent has been developed, which minimizes environmental pollution while achieving high yields (92%-93%) and purity (98.1%-98.8%) of the final product . This method showcases the ongoing efforts to refine synthetic strategies in pharmaceutical chemistry.

Table 1: Antitumor Activity of Selected this compound Derivatives

| Compound ID | Target | GI50 (μM) | IC50 (nM) | Mechanism |

|---|---|---|---|---|

| Compound 6 | CDK8 | 1.97 | 51.3 | STAT5 inhibition |

| Compound A | A2780 | 4.96 | - | Apoptosis induction |

| Compound B | MDA-MB-231 | 4.83 | - | Cell cycle arrest |

作用机制

The mechanism of action of 3-Chloro-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular docking studies have revealed the structural features responsible for its interaction with the active site of the target proteins .

相似化合物的比较

7-Azaindole: Lacks the chlorine atom at the third position but shares the same core structure.

4-Chloro-7-azaindole: Similar structure with the chlorine atom at the fourth position.

5-Chloro-7-azaindole: Chlorine atom at the fifth position.

Uniqueness: 3-Chloro-7-azaindole is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. The presence of the chlorine atom at the third position can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

生物活性

3-Chloro-7-azaindole (3Claza) is a member of the azaindole family, known for its diverse biological activities, particularly in the context of anticancer research. This compound has garnered attention due to its potential as a precursor for developing metal complexes with enhanced therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

This compound is characterized by a chlorine atom at the 3-position of the azaindole ring, which significantly influences its reactivity and biological activity. The compound can be synthesized through various methods, including halogenation of 7-azaindole derivatives.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and its metal complexes. The following table summarizes key findings from various research articles regarding the cytotoxic effects of 3Claza and its derivatives against different cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions like platinum and palladium. These metal complexes exhibit enhanced cytotoxicity through several mechanisms:

- DNA Interaction : The binding of metal complexes to DNA can lead to cross-linking, disrupting replication and transcription processes.

- Induction of Apoptosis : Studies have shown that these complexes can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Selective Toxicity : The chlorinated derivatives often show reduced toxicity towards normal cells while maintaining high efficacy against cancerous cells, as evidenced by selectivity indices calculated during cytotoxicity assays .

Case Studies

-

Study on Platinum Complexes :

A series of platinum(II) complexes containing this compound were synthesized and tested against various cancer cell lines. The study found that these complexes had significantly lower IC50 values compared to traditional chemotherapeutics like cisplatin, indicating superior anticancer activity . -

In Vivo Studies :

Further investigations into the in vivo efficacy of these compounds revealed promising results in mouse models of leukemia and solid tumors, suggesting that this compound derivatives could be viable candidates for further development in cancer therapy .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Chloro-7-azaindole, and what factors influence regioselectivity during its halogenation?

- Methodological Answer : The synthesis of this compound can be achieved via regioselective chlorination of 7-azaindole N-oxide intermediates. For example, a palladium-catalyzed cyanation/reduction sequence followed by selective monodechlorination has been demonstrated to yield high-purity products . Acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines using trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is another robust method, offering control over substituent positions (e.g., 2- and 5-substituted derivatives) . Regioselectivity is influenced by steric and electronic factors, particularly the electron-withdrawing effects of the N-oxide group during chlorination .

Q. How can researchers optimize cross-coupling reactions involving this compound for functional group introduction?

- Methodological Answer : Palladium-catalyzed amination of this compound is optimized using Brettphos as a ligand, a Brettphos precatalyst, and LiHMDS as a base in THF. This system enables efficient coupling with primary/secondary amines, achieving yields >80% for diverse amine substrates. Key parameters include maintaining anhydrous conditions and controlling reaction temperature (typically 80–100°C) to minimize dehalogenation side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and how should conflicting data be resolved?

- Methodological Answer : and NMR are critical for structural elucidation, particularly in distinguishing regioisomers. Conflicting data (e.g., unexpected peak splitting in NMR) can arise from solvent interactions or dynamic equilibria. Time-dependent NMR studies in deuterated solvents (e.g., MeOD-d4 or DMF-d7) help identify transient species, as demonstrated in ruthenium complex studies . High-resolution mass spectrometry (HRMS) and X-ray crystallography provide complementary validation for ambiguous cases .

Advanced Research Questions

Q. What strategies exist for analyzing contradictory biological activity data in 7-azaindole derivatives, such as varying antimicrobial efficacy across structural analogs?

- Methodological Answer : Contradictions in biological data require systematic evaluation of substituent effects. For example, 7-azaindoles with 2-methyl-4-chloro or 3-chloro-5-bromo substituents show divergent activity against Cryptococcus neoformans (MIC: 3.9–125 µg ml). Researchers should:

- Perform dose-response assays with standardized inoculum sizes.

- Correlate electronic properties (e.g., Hammett constants) with activity trends.

- Use multivariate regression to isolate key structural contributors .

Q. How does the electronic environment of this compound influence its reactivity in organometallic complex formation?

- Methodological Answer : The chlorine substituent enhances electrophilicity at the 3-position, facilitating coordination to metal centers. In ruthenium(II) complexes (e.g., [Ru(η-p-cym)(3Claza)Cl]), the 3-chloro group stabilizes the metal-ligand bond via σ-donation, as evidenced by NMR and X-ray analyses. Comparative studies with 3-iodo or 5-bromo analogs reveal lower stability constants (log K) for chloro derivatives, likely due to weaker trans effects .

Q. What computational methods are recommended for predicting the correlation energy of 7-azaindole derivatives in drug design studies?

- Methodological Answer : Density-functional theory (DFT) using the Colle-Salvetti correlation-energy formula, parameterized with local kinetic-energy density, provides accurate correlation energy estimates (±5% error vs. experimental data). Gradient expansions for kinetic-energy density improve predictions for heterocyclic systems like 7-azaindoles. Software tools (e.g., Gaussian or ORCA) with B3LYP/6-31G* basis sets are recommended for benchmarking .

Q. What design considerations are critical for developing platinum(II) complexes with this compound targeting specific pharmacological pathways?

- Methodological Answer : Ligand geometry and substitution patterns dictate pharmacological activity. For cis-[PtCl(3Claza)] complexes, the square-planar coordination mode enhances DNA intercalation, while chloro ligands improve solubility in aqueous media. Key steps include:

属性

IUPAC Name |

3-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFDDUMFTQHVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470698 | |

| Record name | 3-Chloro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80235-01-4 | |

| Record name | 3-Chloro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。